molecular formula C12H10BrNO3 B5700973 methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate CAS No. 362608-36-4

methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate

Cat. No.: B5700973
CAS No.: 362608-36-4
M. Wt: 296.12 g/mol
InChI Key: SQBOJHPNDXHIIP-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate is a substituted α,β-unsaturated cyanoacrylate derivative. Its structure comprises a methoxy group at the 2-position and a bromo substituent at the 5-position of the phenyl ring, conjugated to a cyanoacrylate moiety. The (2Z)-configuration of the double bond influences its reactivity and stereochemical outcomes in downstream applications .

Properties

IUPAC Name

methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOJHPNDXHIIP-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)-2-aminoprop-2-enoate.

    Substitution: Formation of 3-(5-azido-2-methoxyphenyl)-2-cyanoprop-2-enoate.

Scientific Research Applications

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A structurally analogous compound, ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate, replaces the bromine atom with a methyl group and introduces an amino substituent. Key differences include:

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound enhances electrophilicity at the α,β-unsaturated site compared to the methyl-substituted analog, accelerating reactions with nucleophiles like thiols or amines .
  • Steric and Electronic Modulation : The methoxy group in both compounds stabilizes the aromatic ring via resonance, but the bromine atom introduces additional steric bulk and polarizability, affecting crystal packing and solubility .

Crystallographic and Hydrogen-Bonding Patterns

Hydrogen-bonding networks in similar cyanoacrylates have been analyzed using tools like SHELX and ORTEP . For example:

  • Methyl (2Z)-3-(4-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoate forms dimeric motifs via C–H···O interactions, whereas the bromo analog exhibits Br···π interactions due to the larger atomic radius of bromine, as observed in SHELXL-refined structures .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) λmax (nm) LogP
Methyl (2Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate 142–144 320 2.8
Ethyl (2Z)-3-(2-methoxy-5-methylphenyl)-2-cyanoprop-2-enoate 128–130 310 2.2
Methyl (2Z)-3-(4-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoate 136–138 315 2.5

Table 2: Reactivity in Nucleophilic Additions

Compound Reaction with Thiophenol (k, M⁻¹s⁻¹) Reaction with Benzylamine (k, M⁻¹s⁻¹)
This compound 0.45 0.28
Ethyl (2Z)-3-(2-methoxy-5-methylphenyl)-2-cyanoprop-2-enoate 0.22 0.15

Research Findings and Limitations

  • Crystallographic Challenges : The bromine atom complicates structure refinement due to its high electron density, requiring advanced SHELXL parameterization .
  • Biological Activity : Preliminary studies suggest brominated derivatives exhibit enhanced antimicrobial activity compared to chloro or methyl analogs, likely due to improved membrane permeability .

Biological Activity

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate, with the molecular formula C12H10BrNO3C_{12}H_{10}BrNO_3 and a molecular weight of approximately 296.12 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including cytotoxic effects, enzyme inhibition, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a cyano group and an ester functional group, which contribute to its reactivity and biological interactions. The presence of bromine and methoxy substituents on the aromatic ring enhances its potential for various biological activities.

1. Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Notable studies have utilized the SH-SY5Y neuroblastoma cell line, where the compound demonstrated an IC50 value indicating effective antiproliferative activity.
CompoundCell LineIC50 (µg/mL)Treatment Duration
This compoundSH-SY5Y28.378 ± 0.4748 hours

This data suggests that prolonged exposure enhances the cytotoxic potential of the compound, making it a candidate for further investigation in cancer therapeutics.

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer progression.

  • Tyrosinase Inhibition : Analogous compounds have been tested for their tyrosinase inhibitory activity, which is crucial in melanin production and skin pigmentation disorders. This compound analogs showed varying degrees of inhibition compared to standard inhibitors such as kojic acid.
CompoundTyrosinase IC50 (µM)Comparison to Kojic Acid
This compound Analog 117.621.37 times weaker
Kojic Acid24.09Reference

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The structural characteristics, including the presence of halogens and functional groups, may enhance binding affinity and specificity towards these targets.

Case Study 1: Evaluation of Antiproliferative Effects

A study conducted on various derivatives of this compound revealed significant differences in cytotoxicity among them. The derivatives were tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with results indicating that certain modifications to the structure could enhance anticancer properties.

Case Study 2: In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to assess the efficacy and safety profile, indicating promising results in tumor reduction without significant toxicity to normal tissues.

Q & A

Q. What are the recommended synthetic routes for methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process starting with α-cyanocarboxylic acid derivatives and halogenated aromatic precursors. Key steps include:

  • Lithium salt intermediates : Reacting acetylacetate derivatives with halogenated aryl halides under controlled temperatures (0–5°C) to minimize side reactions .
  • Cyano group introduction : Using cyanating agents (e.g., KCN or CuCN) in anhydrous solvents like THF, with strict exclusion of moisture to prevent hydrolysis .
  • Steric and electronic control : The bromine and methoxy substituents on the aromatic ring require precise stoichiometry to avoid steric hindrance during enolate formation .

Q. Optimization Table :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (enolate formation)Reduces by-products by 30%
SolventAnhydrous THFImproves cyanation efficiency by 20%
Reaction Time12–16 hrs (stirring)Maximizes conversion (>85%)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the Z-configuration of the α,β-unsaturated ester. Coupling constants (JHHJ_{H-H}) >12 Hz indicate trans-configuration, but for Z-isomers, NOESY correlations between the cyano group and aromatic protons are critical .
  • X-ray Crystallography : Refinement with SHELXL (via WinGX interface) resolves anisotropic displacement parameters. Hydrogen bonding patterns (e.g., C–H⋯O interactions) are analyzed using ORTEP-3 for graphical representation .
  • Infrared (IR) Spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1720 cm1^{-1} (ester C=O) confirm functional groups .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., anisotropic displacement parameters) for this compound?

Methodological Answer: Discrepancies in anisotropic displacement ellipsoids often arise from thermal motion or disorder. Strategies include:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains, especially for crystals with pseudo-symmetry .
  • Hydrogen Bonding Analysis : Apply Etter’s graph set theory to identify recurring motifs (e.g., R22(8)R_2^2(8) rings) that stabilize the crystal lattice, reducing ambiguity in displacement parameters .
  • Validation Tools : Employ PLATON/CHECKCIF to flag outliers (>4σ in Ueq_{eq} values) and adjust refinement restraints .

Q. What strategies optimize the compound’s reactivity in nucleophilic additions, considering electronic and steric effects?

Methodological Answer: The bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized π-system in the α,β-unsaturated ester. To enhance reactivity:

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% for Michael additions, minimizing decomposition of the electron-deficient alkene .
  • Catalytic Systems : Use Lewis acids (e.g., Sc(OTf)3_3) to activate the cyano group for regioselective nucleophilic attack .

Q. Comparative Reactivity Table :

Substituent PositionReactivity with AminesDominant Effect
5-Bromo-2-methoxyHigh (k = 0.45 M1^{-1}s1^{-1})Bromine enhances electrophilicity
5-Chloro-2-methoxyModerate (k = 0.32 M1^{-1}s1^{-1})Lower electronegativity

Q. How does the bromine substituent influence biological activity compared to chloro analogs?

Methodological Answer: Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability and target binding. For example:

  • Enzyme Inhibition : Brominated analogs show 3-fold higher IC50_{50} values against cyclooxygenase-2 (COX-2) compared to chloro derivatives due to stronger halogen bonding with active-site residues .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM). Bromine substitution increases apoptosis induction by 40% vs. chloro analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Model interactions with proteins (e.g., kinases) using the bromine atom as a halogen bond donor. Adjust van der Waals radii parameters for Br (1.85 Å) to improve pose prediction .
  • QSAR Models : Correlate Hammett σ values of substituents (Br: σm_m = 0.39, Cl: σm_m = 0.23) with logP and IC50_{50} data to design analogs with optimized bioactivity .

Q. How do solvent polarity and proticity affect the compound’s stability during storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the cyano group is accelerated in protic solvents (e.g., MeOH/H2_2O). Monitor via HPLC with a C18 column (λ = 254 nm) .
  • Storage Recommendations : Use anhydrous DCM or acetonitrile at –20°C, with molecular sieves (3Å) to reduce hydrolysis to <5% over 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.